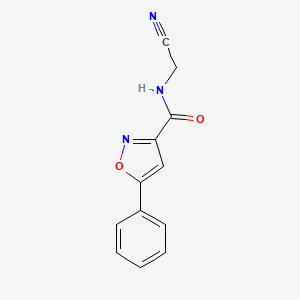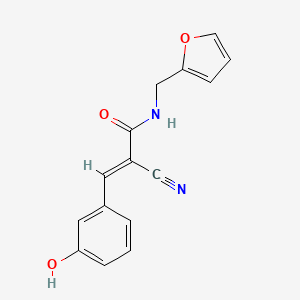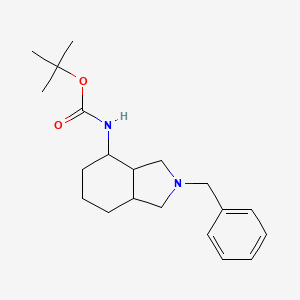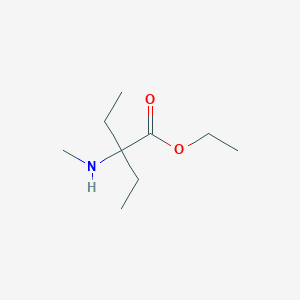
Ethyl 2-ethyl-2-(methylamino)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-methylbutanoate, also known as ethyl-2-methylbutanoat, is a chemical compound with the molecular formula C7H13O2 . It has an average mass of 129.178 Da and a monoisotopic mass of 129.092102 Da .
Molecular Structure Analysis
The molecular structure of Ethyl 2-methylbutanoate consists of 7 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms . The 3D structure can be viewed using specific software .Chemical Reactions Analysis
Ethyl-2-methyl butyrate is an ester. Esters react with acids to liberate heat along with alcohols and acids. Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .Physical And Chemical Properties Analysis
Ethyl butyrate, a similar compound, is a colorless liquid that is less dense than water. It has a fruity odor, similar to pineapple, and is a key ingredient used as a flavor enhancer in processed orange juices .Wissenschaftliche Forschungsanwendungen
Biofuel and Biocommodity Chemical Production
- Production of 2-Butanol and Butanone: Research has explored the use of a TEV-protease based expression system in Saccharomyces cerevisiae for producing 2-butanol and its chemical precursor butanone (methyl ethyl ketone – MEK), chemicals with potential uses as biofuels and biocommodity chemicals. The study demonstrated the conversion of meso-2,3-butanediol to butanone, followed by the conversion to 2-butanol, highlighting the role of NADH availability in the production process (Ghiaci, Norbeck, & Larsson, 2014).
Chemical Synthesis and Organic Chemistry
- Synthesis of Highly Functionalized Tetrahydropyridines: A study demonstrated the use of Ethyl 2-methyl-2,3-butadienoate in [4 + 2] annulation with N-tosylimines, catalyzed by an organic phosphine, to produce ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity. This highlights the compound's utility in complex organic synthesis and its potential applications in producing novel organic compounds (Zhu, Lan, & Kwon, 2003).
Renewable Energy and Environmental Applications
- Evaluation of Biofuels in Spark Ignition Engines: Another study evaluated 2-butanone (MEK) and 2-methylfuran, identified as potential biofuels, for their suitability in direct injection spark ignition engines. The research compared these biofuels against conventional gasoline and ethanol, finding that 2-butanone exhibited superior characteristics compared to conventional gasoline, including increased combustion stability and higher knock resistance. This study contributes to the ongoing search for sustainable and efficient biofuels (Hoppe et al., 2016).
Material Science and Engineering
- Production of Thin Films from Organotin Compounds: Research into the synthesis of diorganotin complexes of dithiocarbamates for use as precursors in aerosol-assisted chemical vapor deposition (AACVD) of SnS thin films demonstrates an application in materials science. These thin films have potential uses in photovoltaic devices and semiconductor technology, showcasing the versatility of chemical compounds in advanced materials engineering (Ramasamy et al., 2013).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 2-ethyl-2-(methylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-5-9(6-2,10-4)8(11)12-7-3/h10H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMPDNNZACEKAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)OCC)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-ethyl-2-(methylamino)butanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

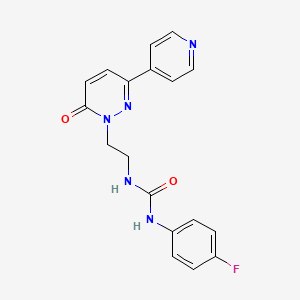
![4-[(4-Bromophenyl)sulfonyl]-6-chloro-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2728619.png)
![N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2728620.png)
![6-[4-(1H-Imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2728622.png)
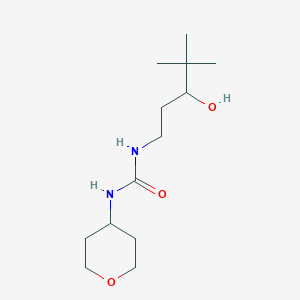
![Methyl 3-{[(2-ethoxyphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2728625.png)
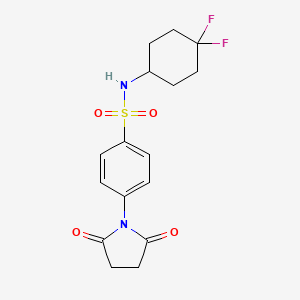
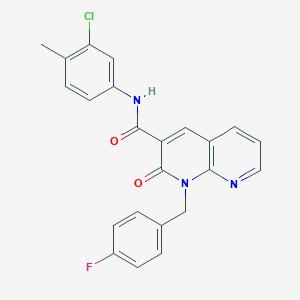
![N-[4-[3-(2,6-Diaminopurin-9-yl)azetidine-1-carbonyl]phenyl]-N-methylprop-2-enamide](/img/structure/B2728631.png)
![N-[(2-Chloro-1,3-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2728633.png)
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide](/img/structure/B2728635.png)
